molecular formula C8H4N2S B3345777 4-Sulfanylbenzene-1,2-dicarbonitrile CAS No. 110888-23-8

4-Sulfanylbenzene-1,2-dicarbonitrile

Cat. No.: B3345777
CAS No.: 110888-23-8
M. Wt: 160.2 g/mol
InChI Key: DVBXFWHXQLQFBT-UHFFFAOYSA-N
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Description

4-Sulfanylbenzene-1,2-dicarbonitrile is a derivative of benzene-1,2-dicarbonitrile (phthalonitrile) functionalized with a sulfanyl (-SH) group at the 4-position. This compound belongs to a broader class of disubstituted benzene-1,2-dicarbonitriles, which are pivotal precursors for synthesizing phthalocyanines—macrocyclic compounds with applications in nonlinear optics (NLO), dye-sensitized solar cells (DSSCs), photodynamic therapy, and organic electronics . The sulfanyl group introduces unique electronic and steric properties, enabling weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) that influence crystallization and supramolecular assembly . Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by the preparation of 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, which crystallizes in the monoclinic P21/n space group .

Properties

IUPAC Name

4-sulfanylbenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBXFWHXQLQFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551737
Record name 4-Sulfanylbenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110888-23-8
Record name 4-Mercapto-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110888-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Sulfanylbenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfanylbenzene-1,2-dicarbonitrile typically involves the introduction of a sulfanyl group to a benzene ring that already contains two nitrile groups. One common method is the nucleophilic substitution reaction where a suitable thiol (R-SH) reacts with a halogenated benzene dicarbonitrile under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification techniques would be optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Sulfanylbenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the nitrile groups.

    Substitution: Bases like NaOH or K₂CO₃ are commonly used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Sulfanylbenzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Sulfanylbenzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties and applications of benzene-1,2-dicarbonitrile derivatives are highly dependent on substituent identity and position. Below is a comparative analysis of 4-sulfanylbenzene-1,2-dicarbonitrile with key analogs:

Structural and Crystallographic Differences

Compound Name Substituent(s) Crystal System/Space Group Key Interactions Reference
This compound -SH at C4 Monoclinic, P21/n Weak C–H⋯N hydrogen bonds
4-(2-Methoxyphenoxy)benzene-1,2-dicarbonitrile -O-(2-methoxyphenyl) at C4 Orthorhombic, P212121 π-π stacking, no strong H-bonds
4-Amino-5-(2-hydroxybenzylidene-amino)benzene-1,2-dicarbonitrile -NH2 and Schiff base at C4/C5 Monoclinic, P21/c Intramolecular O–H⋯N, intermolecular N–H⋯O/N
4-Nitrobenzene-1,2-dicarbonitrile -NO2 at C4 N/A High electron-withdrawing capability
4-Bromobenzene-1,2-dicarbonitrile -Br at C4 N/A Enhanced halogen bonding potential

Key Observations:

  • Sulfanyl vs. Methoxy/Phenoxy: The sulfanyl group promotes weak hydrogen bonding, whereas methoxy/phenoxy substituents favor π-π interactions due to aromatic stacking .
  • Amino/Schiff Base Derivatives: These exhibit intramolecular hydrogen bonds (O–H⋯N) and extended intermolecular networks (N–H⋯O/N), enhancing thermal stability and enabling biological activity (e.g., antimicrobial) .
  • Electron-Withdrawing Groups (NO2, Br): Nitro and bromo groups increase electron deficiency, making these derivatives suitable for charge-transfer chromophores in OLEDs or as intermediates in phthalocyanine synthesis .

Electronic and Thermal Properties

  • 4-Sulfanyl Derivative: The -SH group is moderately electron-withdrawing, creating a push-pull effect when paired with electron-donating groups. This enhances nonlinear optical (NLO) activity, as seen in related dicyanobenzene charge-transfer chromophores .
  • Amino Derivatives: The -NH2 group is electron-donating, shifting absorption/emission spectra to longer wavelengths. This is critical for applications in light-harvesting materials .
  • Nitro Derivatives: Strong electron withdrawal by -NO2 significantly reduces the LUMO energy, improving electron mobility in organic semiconductors .

Research Findings and Challenges

  • Sulfanyl Group Limitations : While the -SH group facilitates crystallization via weak hydrogen bonds, it may reduce thermal stability compared to methoxy or halogenated analogs .
  • Synthetic Complexity : Functionalization at the 4- and 5-positions (e.g., asymmetric Schiff bases) requires precise control to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Sulfanylbenzene-1,2-dicarbonitrile
Reactant of Route 2
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4-Sulfanylbenzene-1,2-dicarbonitrile

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